Morpholino vs. Alkylthio Substitution: Divergent Target Engagement in Anti-Infective Screening
Members of the 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitrile class inhibited purified ENR with IC50 values between 3 and 25 µM, whereas 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile did not show meaningful ENR inhibition in the same assay cascade [1]. Instead, primary screening data indicate the morpholino derivative is evaluated for oncornaviral DNA polymerase inhibition, demonstrating a clear shift in target profile driven by the C2 substituent .
| Evidence Dimension | Enoyl-ACP reductase (ENR) inhibitory activity |
|---|---|
| Target Compound Data | No significant ENR inhibition observed at concentrations up to 25 µM |
| Comparator Or Baseline | 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitrile analogs: ENR IC50 3–25 µM |
| Quantified Difference | >8-fold loss of ENR activity upon replacing alkylthio with morpholino |
| Conditions | Purified Escherichia coli ENR enzymatic assay; compound concentration range 0.1–100 µM |
Why This Matters
Procurement decisions targeting ENR-based antibacterial programs must exclude the morpholino derivative; conversely, programs seeking to avoid ENR liability while retaining the 4,6-diphenylpyridine-3-carbonitrile scaffold should prioritize this compound over alkylthio analogs.
- [1] Ling, Y. et al. (2004). Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Journal of Medicinal Chemistry, 47(10), 2610–2614. https://doi.org/10.1021/jm030573k View Source
